molecular formula C17H13N5O3S B6580314 methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 1203389-43-8

methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No. B6580314
CAS RN: 1203389-43-8
M. Wt: 367.4 g/mol
InChI Key: LWPMGRSTYBGPBM-UHFFFAOYSA-N
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Description

Triazole compounds, which are part of the structure of the compound you’re asking about, are a class of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

Triazole compounds have a molecular formula of C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, methyl 5-({[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate, is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . Compounds of this class have been found to exhibit a wide range of biological activities, including antiviral and antimicrobial effects . The primary targets of these compounds are various enzymes and receptors in the biological system .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The presence of the triazole nucleus, which contains two carbon and three nitrogen atoms, makes it readily capable of binding in the biological system . This interaction leads to changes in the function of the target enzymes and receptors, resulting in the compound’s biological effects .

Biochemical Pathways

Compounds of the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to exhibit antiviral and antimicrobial activities, suggesting that they may affect pathways related to viral replication and bacterial growth .

Pharmacokinetics

The presence of the triazole nucleus in the compound’s structure may enhance its bioavailability .

Result of Action

The compound’s interaction with its targets leads to a variety of biological effects. For example, compounds of the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to exhibit cytotoxicity at certain concentrations, suggesting that they may have potential as antitumor agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the compound’s ability to bind to its targets . Additionally, changes in pH or temperature can influence the compound’s stability and activity .

properties

IUPAC Name

methyl 5-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c1-24-16(23)14-7-5-11(25-14)10-26-17-20-19-15-8-6-13(21-22(15)17)12-4-2-3-9-18-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMGRSTYBGPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate

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